molecular formula C11H7N B1611226 6-Ethynylquinoline CAS No. 78593-41-6

6-Ethynylquinoline

Cat. No.: B1611226
CAS No.: 78593-41-6
M. Wt: 153.18 g/mol
InChI Key: JAZYPFZGQWBPLI-UHFFFAOYSA-N
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Description

6-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₇N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The ethynyl group at the 6-position of the quinoline ring introduces unique chemical properties that make this compound a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylquinoline typically involves the introduction of an ethynyl group to the quinoline ring. One common method is the Sonogashira coupling reaction, where a halogenated quinoline (such as 6-bromoquinoline) reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and catalysts involved .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

6-Ethynylquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 6-Ethynylquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The ethynyl group can enhance the binding affinity of the compound to its molecular targets, leading to inhibition or activation of specific biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them effective antimicrobial and anticancer agents .

Comparison with Similar Compounds

Uniqueness of this compound: The unique positioning of the ethynyl group at the 6-position of the quinoline ring in this compound imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and drugs with specific desired properties .

Properties

IUPAC Name

6-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZYPFZGQWBPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506582
Record name 6-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78593-41-6
Record name 6-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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